molecular formula C19H25N3O3 B2837499 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 565207-47-8

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2837499
CAS No.: 565207-47-8
M. Wt: 343.427
InChI Key: CQWHCAPWCDXTEH-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic spirohydantoin derivative of interest in medicinal chemistry and pharmacological research. Compounds featuring the 1,3-diazaspiro[4.5]decane-2,4-dione core have been investigated for their diverse biological activities. Notably, structurally related diazaspirodecane-dione compounds have demonstrated significant anticonvulsant profiles in preclinical models, with some showing potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, surpassing the potency of reference drugs like phenobarbital and ethosuximide . The spirocyclic hydantoin core is a privileged structure in drug discovery, contributing to conformational rigidity and providing hydrogen bonding donor and acceptor groups that are favorable for interactions with biological targets . Furthermore, research on cationic amphiphilic compounds suggests that complex molecules with similar structural features can inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism linked to drug-induced phospholipidosis (DIP) . This makes such compounds valuable as chemical tools for studying lysosomal function and phospholipid metabolism in toxicological assays. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex chemical entities. For Research Use Only. Not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-14-9-7-8-13(2)16(14)20-15(23)12-22-17(24)19(21-18(22)25)10-5-4-6-11-19/h7-9H,3-6,10-12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWHCAPWCDXTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate specific pathways, leading to its observed effects. Detailed studies are often conducted to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Modified Aromatic Substitutions

Compound A : 2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-pyridin-3-ylethyl)acetamide
  • Structural Difference : The aromatic substituent is a pyridin-3-ylethyl group instead of 2-ethyl-6-methylphenyl.
  • Biological Activity : Demonstrated stable binding (RMSD ≤1.245 Å) with the monkeypox A42R protein, forming hydrogen bonds with His123. This highlights the role of heteroaromatic substituents in enhancing target engagement .
  • Physicochemical Properties : Increased polarity due to the pyridine ring may improve solubility but reduce membrane permeability compared to the target compound.
Compound B : N-(2-Chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS: 851099-09-7)
  • Structural Difference : Substituted with a chloro-methylphenyl group.

Analogues with Modified Spiro Scaffolds

Compound C : N-(2,4-Dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
  • Structural Difference : Incorporates a triazaspiro ring with a dimethoxybenzoyl substituent.
  • Biological Activity : Potent inhibitor of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd), with co-crystal structures confirming interactions with the enzyme’s active site. The triazaspiro scaffold and bulky substituents contribute to selectivity .
Compound D : 2-{6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic Acid
  • Structural Difference : Replaces the acetamide group with a carboxylic acid.
  • Primarily serves as a synthetic intermediate rather than a bioactive compound .

Analogues with Functional Group Variations

Compound E : 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-sulfamoylphenyl)acetamide
  • Structural Difference : Features a sulfamoylphenyl group.
  • Physicochemical Properties: Increased hydrogen-bonding capacity (6 acceptors, 2 donors) compared to the target compound (4 acceptors, 2 donors).

Comparative Data Table

Compound Name (CAS) Spiro Core Substituent Biological Target Key Interactions RMSD (Å) LogP (Predicted)
Target (565207-47-8) Diazaspiro 2-Ethyl-6-methylphenyl Monkeypox DPol/A42R Hydrophobic packing N/A 3.2
Compound A (N/A) Diazaspiro 2-Pyridin-3-ylethyl A42R H-bond with His124 0.581–1.245 2.8
Compound C (N/A) Triazaspiro 2,4-Dimethoxybenzoyl Mtb Lpd Active-site binding N/A 4.1
Compound E (N/A) Diazaspiro 4-Sulfamoylphenyl N/A Enhanced solubility N/A 1.5

Key Findings and Implications

Aromatic Substituents : Electron-donating groups (e.g., ethyl-methylphenyl in the target) favor hydrophobic interactions, while heteroaromatic groups (e.g., pyridin-3-ylethyl in Compound A) improve polar interactions .

Spiro Scaffold Modifications : Triazaspiro derivatives (Compound C) exhibit enhanced selectivity for bacterial enzymes, whereas diazaspiro cores are versatile for viral targets .

Functional Groups : Sulfamoyl (Compound E) and carboxylic acid (Compound D) groups alter solubility and bioavailability, influencing therapeutic applicability .

Biological Activity

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound belonging to the class of spirohydantoins. Its unique spirocyclic structure and potential biological activities have attracted significant interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates its structural complexity, featuring a diazaspirodecane core with two carbonyl groups and an acetamide functional group. The molecular formula is C16H21N3O3C_{16}H_{21}N_3O_3, with a molecular weight of approximately 343.43 g/mol.

PropertyValue
Molecular FormulaC16H21N3O3C_{16}H_{21}N_3O_3
Molecular Weight343.43 g/mol
LogP0.62
Polar Surface Area112 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have suggested that compounds similar to this spirohydantoin derivative exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:
In a screening assay for antimicrobial activity against various bacterial strains, the compound demonstrated significant inhibition at concentrations as low as 25 µM, indicating potential as a lead compound for antibiotic development.

2. Anticancer Properties
Research has explored the anticancer potential of spirohydantoins. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression.

Research Findings:
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 30 µM.

3. Neurological Effects
Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Mechanism of Action:
The proposed mechanism includes the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells. The spirohydantoin core is known to bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Q & A

Q. What are the standard synthetic routes for 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide?

The synthesis typically involves multi-step organic reactions, starting with cyclization to form the spirocyclic diazaspirodecane core, followed by functionalization of the acetamide moiety. Key steps include:

  • Cyclization of precursor amines or carbonyl compounds under acidic or basic conditions to form the spirocyclic structure .
  • Coupling the spirocyclic intermediate with 2-ethyl-6-methylphenyl isocyanate or via nucleophilic substitution to introduce the acetamide group .
  • Purification using column chromatography or recrystallization, with characterization via NMR (¹H/¹³C), MS, and IR spectroscopy to confirm structural integrity .

Q. How is the compound characterized to verify its structural identity and purity?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, with 2D techniques (COSY, HSQC) resolving overlapping signals in the spirocyclic region .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for research use) .

Q. What functional groups in the compound are most reactive, and how do they influence experimental design?

The diazaspirodecane dioxo groups (C=O) and acetamide moiety (N–C=O) are key reactive sites:

  • Dioxo groups : Prone to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions), requiring anhydrous reaction environments .
  • Acetamide linkage : Stabilizes hydrogen bonding in biological assays, influencing solubility in polar solvents (DMSO, ethanol) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from variations in:

  • Stereochemical purity : Use chiral HPLC or X-ray crystallography to confirm enantiomeric excess, as impurities in the spirocyclic center can alter biological activity .
  • Assay conditions : Standardize protocols (e.g., cell line viability assays vs. enzyme inhibition kinetics) and validate with positive controls (e.g., known anticonvulsants for epilepsy-related studies) .
  • Comparative structural analysis : Benchmark against analogs (e.g., 8-oxa-diazaspiro derivatives) to isolate structure-activity relationships .

Q. What advanced strategies optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DOE) : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can minimize side reactions during spirocyclic core formation .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer in exothermic steps (e.g., cyclization) .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can computational methods elucidate the compound’s mechanism of action in biological systems?

  • Molecular docking : Simulate binding to targets like GABA receptors (for anticonvulsant studies) using software such as AutoDock or Schrödinger .
  • Quantum Mechanical/Molecular Mechanical (QM/MM) : Model electron transfer during enzymatic interactions (e.g., cytochrome P450 metabolism) .
  • Machine learning : Train models on spirocyclic compound databases to predict off-target effects .

Q. What methodologies address stability challenges in long-term storage?

  • Forced degradation studies : Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via LC-MS .
  • Lyophilization : Improve shelf life by lyophilizing in inert buffers (e.g., phosphate-buffered saline) for biological assays .
  • Cryopreservation : Store at -20°C under argon to prevent oxidation of the dioxo groups .

Bridging Chemistry and Biology

Q. How can researchers integrate synthetic chemistry with in vivo testing for this compound?

  • Stepwise validation :

In vitro screening : Use enzyme inhibition assays (e.g., GABA transaminase) to establish preliminary activity .

ADME profiling : Assess permeability (Caco-2 cells), metabolic stability (microsomal assays), and plasma protein binding .

Rodent models : Dose-response studies in seizure models (e.g., pentylenetetrazole-induced) with pharmacokinetic sampling .

Q. What techniques resolve spectral ambiguities in the spirocyclic region during characterization?

  • 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons in the congested spirocyclic core .
  • X-ray crystallography : Resolve absolute configuration and confirm bond angles in the diazaspiro ring .
  • Dynamic NMR : Study ring-flipping dynamics in the spirocyclic system at variable temperatures .

Cross-Disciplinary Approaches

Q. How can reaction engineering principles improve scalability while maintaining stereoselectivity?

  • Microwave-assisted synthesis : Accelerate cyclization steps with precise temperature control to reduce racemization .
  • Heterogeneous catalysis : Use immobilized enzymes or metal-organic frameworks (MOFs) to enhance regioselectivity in acetamide coupling .
  • Process analytical technology (PAT) : Implement real-time feedback loops to adjust parameters during continuous manufacturing .

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